molecular formula C15H10BrN3 B1370971 2-Bromo-4,6-diphenyl-1,3,5-triazine CAS No. 80984-79-8

2-Bromo-4,6-diphenyl-1,3,5-triazine

Cat. No. B1370971
CAS RN: 80984-79-8
M. Wt: 312.16 g/mol
InChI Key: PTPGZCQGDXUUAH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenyl-1,3,5-triazine (2-BDPT) is a heterocyclic compound with a large range of applications in the scientific and industrial fields. It is a versatile molecule that can be used as a starting material in the synthesis of other compounds such as pharmaceuticals, agrochemicals, and materials. 2-BDPT is a highly reactive compound with a variety of chemical and physical properties. It has been extensively studied in the fields of organic synthesis, catalysis, and material science.

Scientific Research Applications

Application 7: UV Stabilization in Polymers

  • Results : Polymers treated with this compound show increased resistance to weathering and a lower tendency to degrade under UV exposure .

Application 9: Heterocyclic Compound Synthesis

  • Results : Synthesized heterocyclic compounds are then tested for their therapeutic potential, with some showing promising pharmacological properties .

Application 10: Advanced Research in Organic Electronics

  • Results : Preliminary research indicates that devices using this compound may have improved electron transport and efficiency .

Application 13: Antimicrobial Agent Synthesis

  • Results : Compounds synthesized using this triazine derivative have shown effectiveness against bacteria like E. coli and S. aureus, as well as fungi like C. albicans .

Application 14: Research Chemical

  • Results : Its use as an intermediate has facilitated the development of various compounds for research purposes .

Application 15: Organic Semiconductor Building Blocks

  • Results : Semiconductors developed using this compound have shown improved performance characteristics .

Application 16: Temperature Activated Delayed Fluorescence (TADF)

  • Results : Theoretical simulations have predicted desirable TADF properties, which could be beneficial for applications in optoelectronic devices .

properties

IUPAC Name

2-bromo-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGZCQGDXUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650644
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-diphenyl-1,3,5-triazine

CAS RN

80984-79-8
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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